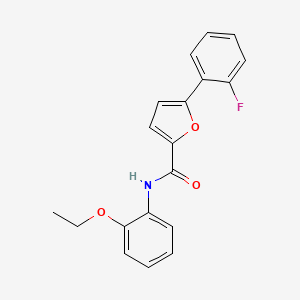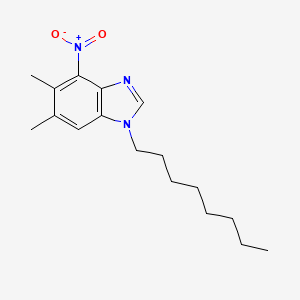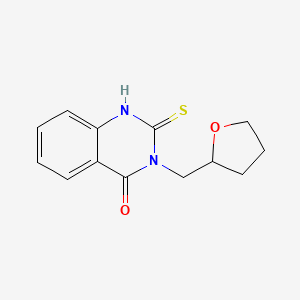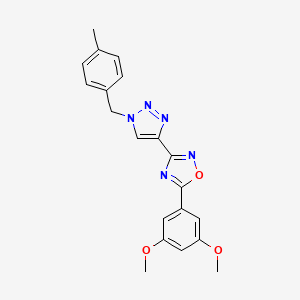![molecular formula C17H15N3O3S B2739736 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 392324-50-4](/img/structure/B2739736.png)
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DT-13 and has been studied extensively for its biological and physiological effects. In
Mecanismo De Acción
DT-13 exerts its biological effects through multiple mechanisms of action. It has been found to inhibit the activity of various enzymes such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). MMPs are involved in the degradation of extracellular matrix and play a crucial role in cancer invasion and metastasis. HDACs are involved in the regulation of gene expression and have been found to be dysregulated in various diseases such as cancer and neurodegenerative diseases. DT-13 has also been found to activate the Nrf2/ARE pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
DT-13 has been found to have various biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6. DT-13 has also been found to inhibit the migration and invasion of cancer cells. In animal models, DT-13 has been found to improve cognitive function and reduce neuronal damage. DT-13 has also been found to have a protective effect on the liver and can potentially be used to treat liver diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DT-13 has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be obtained in high yield and purity. DT-13 has also been found to have a low toxicity profile and can be used in various in vitro and in vivo experiments. However, the limitations of DT-13 include its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
DT-13 has shown promising results in various scientific research fields, and several future directions can be explored. One possible direction is to study the potential of DT-13 in combination therapy with other drugs for cancer treatment. Another direction is to explore the potential of DT-13 in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies can also be conducted to explore the mechanism of action of DT-13 and its potential targets. Finally, the development of more water-soluble derivatives of DT-13 can be explored to improve its bioavailability and pharmacokinetics.
Métodos De Síntesis
The synthesis of DT-13 involves the condensation of 2-(2,5-dioxopyrrolidin-1-yl)acetic acid with 4,5-dihydronaphtho[1,2-d]thiazole-2-amine. The reaction takes place in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is obtained in high yield and purity through column chromatography.
Aplicaciones Científicas De Investigación
DT-13 has been studied for its potential applications in various fields such as cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, DT-13 has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. In neuroprotection, DT-13 has been found to have a protective effect on neurons and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In anti-inflammatory therapy, DT-13 has been shown to reduce inflammation in various animal models of inflammation.
Propiedades
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-13(9-20-14(22)7-8-15(20)23)18-17-19-16-11-4-2-1-3-10(11)5-6-12(16)24-17/h1-4H,5-9H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKZYUOIWSSUKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CN4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2739663.png)
(prop-2-yn-1-yl)amine](/img/structure/B2739664.png)



![Ethyl 4-((4-((4,6-difluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2739670.png)

![3-(3,4-Dimethylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2739672.png)
![3-((4-(3-chlorophenyl)-5-(cyclopentylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2739673.png)